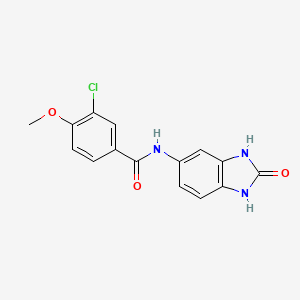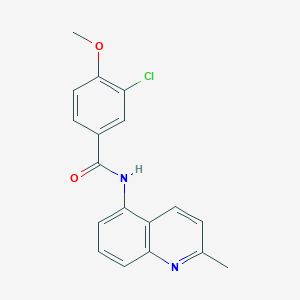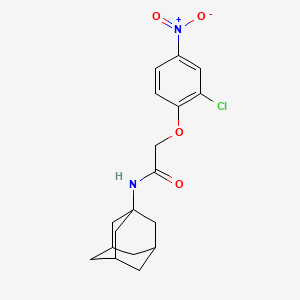![molecular formula C18H20N2O3 B4408350 4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4408350.png)
4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate
Overview
Description
4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate, also known as DNP, is a chemical compound that has been studied for its potential use in scientific research. DNP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a mitochondrial uncoupler.
Mechanism of Action
4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate acts as a mitochondrial uncoupler, meaning that it disrupts the normal coupling of oxidative phosphorylation and ATP synthesis. This compound allows protons to leak across the mitochondrial membrane, which reduces the proton gradient and uncouples electron transport from ATP synthesis. This results in an increase in mitochondrial respiration and ATP production, as well as an increase in energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to increase mitochondrial respiration and ATP production, which can be useful in studying cellular metabolism and energy production. Additionally, this compound has been shown to increase energy expenditure and promote weight loss, making it a potential treatment for obesity and metabolic disorders. However, this compound can also have negative effects on the body, including hyperthermia, oxidative stress, and potential toxicity.
Advantages and Limitations for Lab Experiments
One advantage of using 4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate in lab experiments is its ability to increase mitochondrial respiration and ATP production, which can be useful in studying cellular metabolism and energy production. Additionally, this compound can be used to study the effects of mitochondrial uncoupling on various physiological processes. However, one limitation of using this compound in lab experiments is its potential toxicity and negative effects on the body, which must be carefully monitored.
Future Directions
Future research on 4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate could focus on its potential use as a treatment for obesity and metabolic disorders, as well as its effects on cellular metabolism and energy production. Additionally, research could focus on developing safer and more effective mitochondrial uncouplers that do not have the negative side effects of this compound.
Scientific Research Applications
4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl propionate has been studied for its potential use in scientific research, particularly in the field of bioenergetics. This compound has been shown to increase mitochondrial respiration and ATP production, which can be useful in studying cellular metabolism and energy production. Additionally, this compound has been studied for its potential use in treating obesity and metabolic disorders, as it can increase energy expenditure and promote weight loss.
properties
IUPAC Name |
[4-[[4-(dimethylamino)phenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-4-17(21)23-16-11-5-13(6-12-16)18(22)19-14-7-9-15(10-8-14)20(2)3/h5-12H,4H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTQFQUPEHSPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4408268.png)
![N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4408274.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4408277.png)

![ethyl (4-{[2-chloro-5-(methylthio)benzoyl]amino}phenyl)carbamate](/img/structure/B4408299.png)

![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B4408308.png)
![4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408311.png)
![ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4408318.png)
![N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408319.png)


![1-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4408337.png)
